5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid
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Overview
Description
5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyrazine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the condensation of 1,3-diketones with hydrazines, followed by oxidation and carboxylation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives such as 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide and various pyrazole derivatives .
Uniqueness
What sets 5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
77168-88-8 |
---|---|
Molecular Formula |
C6H6N2O4 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4/c1-3-5(9)7-2-4(6(10)11)8(3)12/h2H,1H3,(H,7,9)(H,10,11) |
InChI Key |
HUHOTJLLTVPPTE-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C(=CNC1=O)C(=O)O)[O-] |
Canonical SMILES |
CC1=[N+](C(=CNC1=O)C(=O)O)[O-] |
Key on ui other cas no. |
77168-88-8 |
Synonyms |
4,5-DHOPZCA-1 4,5-dihydro-6-methyl-5-oxo-2-pyrazinecarboxylic acid 1-oxide |
Origin of Product |
United States |
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